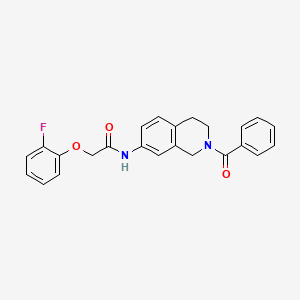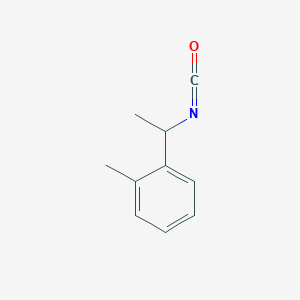
1-(1-Isocyanatoethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-Isocyanatoethyl)-2-methylbenzene” is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as (1-Isocyanatoethyl)benzene, (1-Isocyanatoéthyl)benzène, and (1-Isocyanatoethyl)benzol .
Synthesis Analysis
The synthesis of isocyanate derived from ibuprofen was described by Kolasa et al . They did not isolate the resulting 1-isobutyl-4-(1-isocyanatoethyl)benzene and did not study its physicochemical properties and spectra .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-(1-Isocyanatoethyl)-2-methylbenzene molecule contains a total of 36 bonds . There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 isocyanate (aliphatic) .Chemical Reactions Analysis
Isocyanates are very reactive due to the adjacent double bonds in the NCO group . Within the isocyanate family, aromatic isocyanates are the most reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Isocyanatoethyl)-2-methylbenzene” include a boiling point of 215.13°C, a melting point of 18.18°C, and a vapor pressure of 0.168 mmHg at 25°C .科学的研究の応用
1. Hydrocracking of Polycyclic Aromatic Compounds
Hydrocracking of polycyclic aromatic compounds like 1-methylnaphthalene and 2-methylnaphthalene, catalyzed by sulfided nickel molybdenum/alumina, results in several products including 1-(1-methylbutyl)benzene and 1-butyl-2-methylbenzene. This demonstrates the potential of 1-(1-Isocyanatoethyl)-2-methylbenzene in the hydrocracking process to produce valuable hydrocarbons (Miki & Sugimoto, 1995).
2. Synthesis of Diisocyanates
The carbonylation of 2,4-dinitrotoluene, which is related to the synthesis of diisocyanates like 1-methylbenzene 2,4-diisocyanate, demonstrates the importance of 1-(1-Isocyanatoethyl)-2-methylbenzene in producing isocyanates under varying conditions (Manov-Yuvenskii et al., 1981).
3. Polymer-Supported Quenching Reagents
The preparation of polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate, used for quenching excess reactants, highlights the application of 1-(1-Isocyanatoethyl)-2-methylbenzene in polymer chemistry, particularly in the purification of crude reaction products in combinatorial chemistry (C. and Hodges, 1997).
4. Isomerization Equilibria
Studying isomerization equilibria of compounds like 1-chloro-3-isopropyl-4-methylbenzene and its isomers, and calculating molar enthalpies of formation, highlights the significance of 1-(1-Isocyanatoethyl)-2-methylbenzene in understanding the thermodynamic properties of alkylchlorobenzenes (Nesterova et al., 1985).
5. Catalysis in Hydrogenation and Dehydrogenation
1-(1-Isocyanatoethyl)-2-methylbenzene's relation to compounds like 4-isopropenyl-1-methylcyclohexene, which undergoes hydrogenation and dehydrogenation over various catalysts, reveals its relevance in catalytic chemistry, particularly in reactions involving isopropyl and methyl groups (Tanaka et al., 1978).
6. Reactivity in Combustion Systems
The study of reactivity of methylbenzenes, including aspects like octane rating and ignition delay, is crucial in understanding the combustion behavior of related compounds such as 1-(1-Isocyanatoethyl)-2-methylbenzene, particularly in transportation fuels (Silva & Bozzelli, 2010).
7. Photochemical Reactions
Research on the photochemical reaction of 1- and 2-naphthalenecarbonitrile with methylbenzenes, resulting in various products, illustrates the potential of 1-(1-Isocyanatoethyl)-2-methylbenzene in photochemistry and electron transfer reactions (Albini & Spreti, 1984).
作用機序
特性
IUPAC Name |
1-(1-isocyanatoethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZVKNOZKBMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isocyanatoethyl)-2-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


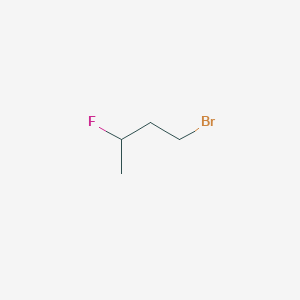
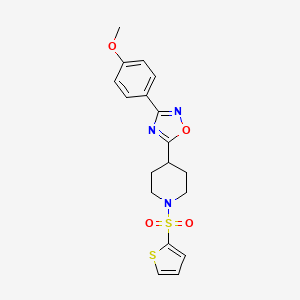
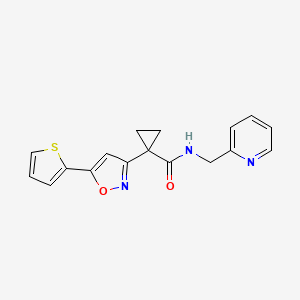
![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)
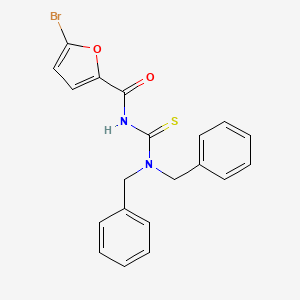
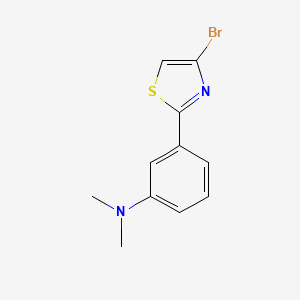
![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)

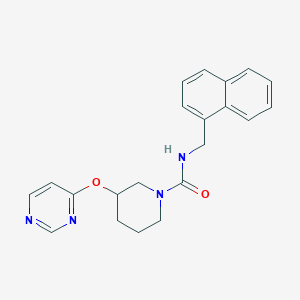
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
